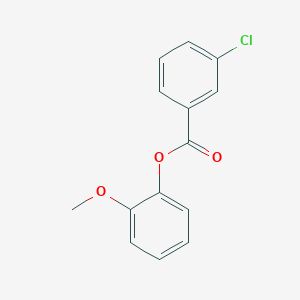![molecular formula C18H21NO4S2 B286004 Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B286004.png)
Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which plays a role in cell survival and proliferation.
Biochemical and Physiological Effects:
Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. Additionally, it has been shown to reduce inflammation by inhibiting the production of specific cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate for lab experiments is its ability to inhibit specific enzymes and receptors in the body. This makes it a valuable tool for studying the role of these enzymes and receptors in various biological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate. One of the significant future directions is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to explore its potential applications in other fields, such as neurobiology and immunology. Finally, future studies should focus on the development of more potent and selective derivatives of this compound for use in various experiments.
Conclusion:
In conclusion, Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate is a valuable compound that has potential applications in various fields. Its synthesis method has been optimized to achieve high yields, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to explore its potential applications in other fields and to develop more potent and selective derivatives of this compound.
Synthesemethoden
The synthesis of Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate involves several steps. The first step is the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The second step is the reaction of the protected amino group with 4-(benzylsulfanyl)-3-thiophenecarboxylic acid. The final step is the deprotection of the Boc group using trifluoroacetic acid. This synthesis method has been optimized to achieve high yields of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate has been studied extensively for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation.
Eigenschaften
Molekularformel |
C18H21NO4S2 |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
methyl 4-benzylsulfanyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO4S2/c1-18(2,3)23-17(21)19-15-14(13(11-25-15)16(20)22-4)24-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,19,21) |
InChI-Schlüssel |
GIPAGPBOQHJMJW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CS1)C(=O)OC)SCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CS1)C(=O)OC)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)

![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)
![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285940.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285941.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285942.png)

